molecular formula C11H24N2 B13043377 4-((3R,5S)-3,5-dimethylpiperidin-1-yl)butan-1-amine

4-((3R,5S)-3,5-dimethylpiperidin-1-yl)butan-1-amine

Cat. No.: B13043377
M. Wt: 184.32 g/mol
InChI Key: LPCNLOZVHDWVKT-PHIMTYICSA-N
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Description

4-((3R,5S)-3,5-dimethylpiperidin-1-yl)butan-1-amine is an organic compound with the molecular formula C11H24N2 It is a piperidine derivative, characterized by the presence of a piperidine ring substituted with two methyl groups at the 3 and 5 positions and a butan-1-amine chain at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3R,5S)-3,5-dimethylpiperidin-1-yl)butan-1-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Substitution with Methyl Groups:

    Attachment of the Butan-1-amine Chain: The final step involves the attachment of the butan-1-amine chain to the piperidine ring, which can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3R,5S)-3,5-dimethylpiperidin-1-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-((3R,5S)-3,5-dimethylpiperidin-1-yl)butan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3R,5S)-3,5-dimethylpiperidin-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-((3R,5S)-3,5-dimethylpiperidin-1-yl)butan-1-amine: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the butan-1-amine chain, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]butan-1-amine

InChI

InChI=1S/C11H24N2/c1-10-7-11(2)9-13(8-10)6-4-3-5-12/h10-11H,3-9,12H2,1-2H3/t10-,11+

InChI Key

LPCNLOZVHDWVKT-PHIMTYICSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)CCCCN)C

Canonical SMILES

CC1CC(CN(C1)CCCCN)C

Origin of Product

United States

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